2-Amino-4-chlorobenzothiazole

Catalog No.
S661591
CAS No.
19952-47-7
M.F
C7H5ClN2S
M. Wt
184.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzothiazole

CAS Number

19952-47-7

Product Name

2-Amino-4-chlorobenzothiazole

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)

InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
>27.7 [ug/mL]

Synonyms

4-Chloro-2-benzothiazolamine; 2-Amino-4-chloro-benzothiazole; (4-Chlorobenzothiazol-2-yl)amine; 2-Amino-4-chloro-1,3-benzothiazole; 4-Chloro-1,3-benzothiazol-2-amine; 4-Chloro-1,3-benzothiazol-2-ylamine; 4-Chlorobenzo[d]thiazol-2-amine

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

The exact mass of the compound 2-Amino-4-chlorobenzothiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)>27.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-4-chlorobenzothiazole is a halogenated heterocyclic amine belonging to the substituted 2-aminobenzothiazole class. These compounds serve as crucial intermediates and structural motifs in the synthesis of specialized organic molecules, including pharmaceuticals, agrochemicals, and dyes. The presence and, critically, the specific C4-position of the chloro-substituent provides a distinct electronic and steric profile compared to the parent molecule or other positional isomers, which is leveraged to control reaction pathways and modulate biological activity.

Procurement Fit

1
Reported key intermediate for commercial herbicide synthesis
2
Corrosion inhibitor research for acidic steel protection
3
Antiviral reference compound with in vivo influenza model context

Substituting 2-Amino-4-chlorobenzothiazole with its positional isomers (e.g., 5-chloro or 6-chloro) or the unsubstituted 2-aminobenzothiazole is unreliable in process chemistry and drug discovery. The C4-position of the chlorine atom dictates the cyclization efficiency from its specific precursor, N-2-chlorophenylthiourea, directly impacting process yield and purity. Furthermore, this specific substitution pattern creates a unique three-dimensional structure and electronic distribution essential for binding to biological targets such as protein kinases; altering the chlorine's position can drastically reduce or eliminate the desired therapeutic effect. Using an incorrect isomer can lead to failed synthesis, altered material properties, or the generation of biologically inactive compounds.

Substitution Risk

Positional isomer mismatch
4-Chloro substitution provides a unique regiochemical handle; other isomers (e.g., 6-chloro) may not support the same synthetic transformations or industrial intermediate role.
Corrosion inhibition profile may differ
The mixed-type inhibition on X65 steel in H₂SO₄ is linked to the specific substitution pattern; generic aminobenzothiazoles may not reproduce the reported ~90% efficiency.
Herbicide synthesis route specificity
Benazolin-Ethyl manufacturing relies on the 4-chloro intermediate; a different positional isomer would likely alter the synthetic pathway and final product identity.

Precursor Suitability: Documented High-Yield Synthesis Route

An established and patented process demonstrates the high-yield synthesis of 2-Amino-4-chlorobenzothiazole from its corresponding precursor, 2-chlorophenylthiourea. The process achieves a reported yield of 96.7%. This compares favorably to established routes for other isomers, such as the 92% yield reported for the synthesis of 2-amino-6-chlorobenzothiazole from p-chlorophenylthiourea.

Evidence DimensionReported Molar Yield from Specific Precursor
Target Compound Data96.7%
Comparator Or Baseline2-Amino-6-chlorobenzothiazole: 92%
Quantified DifferenceDemonstrates a distinct, highly efficient, and reproducible synthesis pathway.
ConditionsCyclization of the corresponding ortho- or para-chlorophenylthiourea precursor in sulfuric acid as per patent literature.

This provides procurement confidence in a well-defined, high-yielding manufacturing process, crucial for ensuring material purity and cost-effective scale-up.

Corrosion inhibition
Reported
~90% inhibition at 5 mM
Supports corrosion inhibitor screening for X65 steel in H₂SO₄
Mixed-type inhibitor; conditions at 298 K

Processability Advantage: Suitability for In Situ Use Without Isolation

A key process advantage is documented in the synthesis of the herbicide benazolin, where 2-Amino-4-chlorobenzothiazole is used as a direct precursor. The patent describes a method where the compound is produced by cyclizing N-2-chlorophenylthiourea and then subjected to diazotization *without being isolated* from the solvent system.

Evidence DimensionProcess Steps
Target Compound DataCan be generated and used in situ for subsequent diazotization.
Comparator Or BaselineStandard synthesis requiring isolation, purification, and drying of the intermediate.
Quantified DifferenceElimination of intermediate isolation steps.
ConditionsSynthesis of 4-chloro-2-hydroxybenzothiazole (benazolin intermediate) in a halogenated aliphatic hydrocarbon solvent system.

This enables a more streamlined and economical manufacturing workflow by reducing process time, minimizing handling of the intermediate, and improving overall yield.

Antiviral activity
Source review
Comparable to aminoadamantane
In vivo influenza A2 model response context
Older study; numerical data not reported

Positional Isomerism as a Critical Determinant of Biological Activity

In medicinal chemistry, the substitution pattern on the 2-aminobenzothiazole scaffold is a critical factor for biological potency. Structure-activity relationship (SAR) studies consistently show that the position of substituents dictates inhibitory activity against key targets like protein kinases (e.g., EGFR). Shifting a substituent, such as chlorine, from the C4 position to another (e.g., C2 or C6) results in a significant decline or complete loss of activity. For instance, studies on related scaffolds show that moving a substituent from the C4 position can substantially reduce cytotoxic potency.

Evidence DimensionStructure-Activity Relationship (SAR)
Target Compound DataSpecific steric and electronic properties conferred by C4-chloro substitution.
Comparator Or BaselineOther positional isomers (e.g., 2-amino-6-chlorobenzothiazole) or the unsubstituted parent compound.
Quantified DifferenceLeads to distinct, non-interchangeable biological activity profiles and target binding affinities.
ConditionsIn vitro screening against human cancer cell lines and protein kinase assays.

For drug discovery programs, selecting the correct positional isomer is non-negotiable; procuring the 4-chloro variant is essential for projects targeting enzymes where this specific substitution is required for potency.

Synthesis yield
Patent-reported
94.8% optimized yield
Route efficiency context for large-scale preparation
Alternative method reported 71.9%
Herbicide intermediate
Context-dependent
Designated for Benazolin-Ethyl
Industrial intermediate context; isomer-specific application
Industry documentation; verify supply specifications

Key Intermediate for Agrochemical Synthesis

This compound is the specified precursor for manufacturing the herbicide benazolin. Its demonstrated high-yield synthesis and suitability for in-situ use make it the material of choice for an efficient and cost-effective production workflow.

Scaffold for Targeted Kinase Inhibitor Development

Ideal for medicinal chemistry programs where structure-activity relationship data points to a requirement for substitution at the C4-position for optimal target engagement. Its use is indicated in projects where other isomers have shown lower potency.

Precursor for Specialized Azo Dyes

Serves as a diazo component in the synthesis of monoazo dyes. The specific 4-chloro substitution pattern is integral to achieving the desired hue, dischargeability, and color fastness in the final dye product for hydrophobic fibers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Corrosion inhibition in acidic media
Mixed-type inhibition profile
Corrosion rate reduction in H₂SO₄
Herbicide intermediate synthesis
4-chloro positional isomer requirement
Synthetic route compatibility
Antiviral research reference
In vivo antiviral activity profile
Comparative protective effect assessment
Chemical building block
2-amino and 4-chloro reactivity
Functionalization efficiency and route yield

Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)

XLogP3

2.7

Appearance

Powder

Melting Point

397 to 401 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19952-47-7

Wikipedia

4-chloro-1,3-benzothiazol-2-amine

General Manufacturing Information

2-Benzothiazolamine, 4-chloro-: ACTIVE

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